molecular formula C14H19NO4 B2865068 N-carbobenzoxy-g-aminohexanoic acid CAS No. 1860161-01-8

N-carbobenzoxy-g-aminohexanoic acid

Cat. No.: B2865068
CAS No.: 1860161-01-8
M. Wt: 265.309
InChI Key: ZSQBDNASFGRMAI-UHFFFAOYSA-N
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Description

N-Carbobenzoxy-g-aminohexanoic acid (often abbreviated as Cbz-6-Ahx-OH, though full nomenclature is retained per user guidelines) is a protected amino acid derivative widely utilized in peptide synthesis and organic chemistry. The compound features a carbobenzoxy (Cbz) group attached to the amino moiety of 6-aminohexanoic acid (ε-aminocaproic acid), forming a critical intermediate for controlled polypeptide chain assembly. The Cbz group serves as a temporary protective shield for the amine functionality, preventing undesired side reactions during coupling steps .

Structurally, the molecule comprises a six-carbon backbone with a carboxylic acid terminus and a Cbz-protected amine at the sixth (ε) position. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol and a CAS registry number of 1947-00-8 . The compound is typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for solution-phase synthesis protocols . Deprotection of the Cbz group is achieved via catalytic hydrogenolysis (H₂/Pd) or acidic cleavage (e.g., HBr in acetic acid), enabling orthogonal strategies in multi-step syntheses .

Applications extend beyond peptide chemistry into polymer science, where it serves as a monomer for polyamide resins, and in glycobiology, where its derivatives facilitate glycosylation studies .

Properties

IUPAC Name

4-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-12(8-9-13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQBDNASFGRMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-carbobenzoxy-g-aminohexanoic acid is typically synthesized through the reaction of 6-aminohexanoic acid with benzyl chloroformate . The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine , to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-carbobenzoxy-g-aminohexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-carbobenzoxy-g-aminohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the synthesis of peptide-based inhibitors and probes for studying enzyme activity.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The primary function of N-carbobenzoxy-g-aminohexanoic acid is to protect the amino group during chemical synthesis. The carbobenzoxy group is stable under a variety of conditions but can be selectively removed when necessary. This allows for the stepwise construction of complex molecules, such as peptides, without interference from the amino group .

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Cbz-Protected Amino Acids

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Profile Deprotection Method
N-Cbz-6-aminohexanoic acid C₁₃H₁₇NO₄ 251.28 1947-00-8 DMSO, DMF H₂/Pd, HBr/AcOH
N-Cbz-glycine C₁₀H₁₁NO₄ 209.20 2383-64-8 Water, ethanol H₂/Pd
N-Cbz-ε-lysine C₁₅H₂₂N₂O₄ 294.35 1155-64-2 DMF, chloroform H₂/Pd, TFA (for Boc)

Key Findings :

  • Solubility : Longer hydrophobic chains (e.g., Cbz-6-Ahx-OH) reduce aqueous solubility compared to shorter analogues like Cbz-glycine, which is water-miscible .
  • Reactivity: The steric bulk of the hexanoic acid backbone in Cbz-6-Ahx-OH slows coupling kinetics relative to glycine derivatives, necessitating optimized activation protocols .
  • Stability : Cbz groups exhibit superior stability under basic conditions compared to acid-labile tert-butyloxycarbonyl (Boc) groups, making them preferable in base-mediated syntheses .

Functional Analogues: Alternative Protecting Groups

Table 2. Comparison of Amino-Protecting Groups

Protecting Group Full Name Deprotection Method Stability Profile Common Applications
Cbz Carbobenzoxy H₂/Pd, HBr/AcOH Stable in bases, acids Solution-phase synthesis
Boc tert-Butyloxycarbonyl TFA, HCl/dioxane Labile in acids Solid-phase synthesis
Fmoc Fluorenylmethyloxycarbonyl Piperidine, DBU Labile in bases Solid-phase synthesis

Key Findings :

  • Orthogonality : Cbz and Fmoc are orthogonal; Cbz remains intact during Fmoc deprotection (basic conditions), enabling multi-step strategies .
  • Deprotection Efficiency: Hydrogenolysis of Cbz requires palladium catalysts, which may introduce metal contaminants, whereas Boc removal with trifluoroacetic acid (TFA) is metal-free but generates acidic waste .
  • Industrial Use : Cbz is less prevalent in modern solid-phase peptide synthesis (SPPS) due to Fmoc’s milder deprotection conditions, though it remains valuable in specialized contexts like glycopeptide synthesis .

Physicochemical and Reactivity Comparisons

Key Findings :

  • Acid Stability : Cbz-6-Ahx-OH tolerates trifluoroacetic acid (TFA), unlike Boc-protected analogues, which degrade rapidly .
  • Base Sensitivity : Fmoc deprotection under basic conditions (e.g., piperidine) leaves Cbz groups intact, enabling sequential deprotection .
  • Thermal Stability : Cbz derivatives exhibit higher thermal stability (decomposition >200°C) compared to Fmoc analogues (~150°C), favoring high-temperature reactions .

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